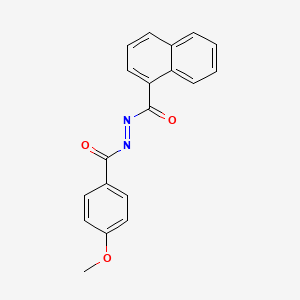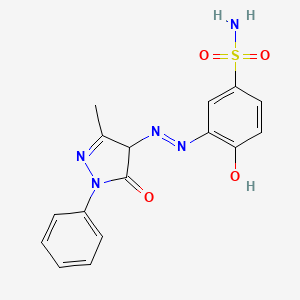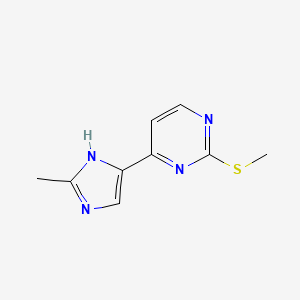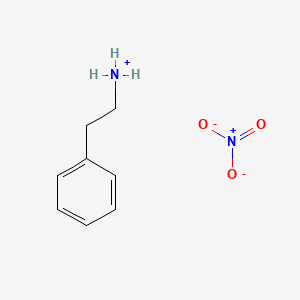
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- is a chemical compound with the molecular formula C15H21NO2.Br-H and a molecular weight of 328.29 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- typically involves the esterification of nipecotic acid derivatives. The reaction conditions often include the use of an alcohol (such as ethanol) and a strong acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of hydrobromic acid in the final step helps in the formation of the hydrobromide salt, which is essential for the compound’s stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium cyanide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role as a GABA uptake inhibitor.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as epilepsy and anxiety.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves its interaction with the GABAergic system. It acts as a GABA uptake inhibitor, increasing the levels of GABA in the synaptic cleft and enhancing its inhibitory effects on neurotransmission. This action is mediated through the inhibition of GABA transporters, leading to prolonged GABAergic signaling .
Comparación Con Compuestos Similares
Similar Compounds
Isonipecotic acid: A compound with a similar structure but different functional groups, known for its role as a GABA receptor partial agonist.
Nipecotic acid: The parent compound, which also acts as a GABA uptake inhibitor but lacks the ester and hydrobromide modifications.
Uniqueness
Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- is unique due to its specific ester and hydrobromide modifications, which enhance its solubility, stability, and biological activity compared to its parent compound .
Propiedades
Número CAS |
57153-09-0 |
|---|---|
Fórmula molecular |
C15H22BrNO2 |
Peso molecular |
328.24 g/mol |
Nombre IUPAC |
ethyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13-,14-;/m1./s1 |
Clave InChI |
SOPKAMUVMLDCBE-DTPOWOMPSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[NH+](CC[C@@H]1C2=CC=CC=C2)C.[Br-] |
SMILES canónico |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)






![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
